molecular formula C15H19N5O B2970942 N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline CAS No. 1795083-80-5

N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline

Cat. No.: B2970942
CAS No.: 1795083-80-5
M. Wt: 285.351
InChI Key: AAQDKCMRTRQPDZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline is a heterocyclic compound featuring a triazole ring fused to a pyrrolidine scaffold, which is further connected to a dimethyl-substituted aniline group via a carbonyl linker. The triazole moiety, a five-membered aromatic ring with three nitrogen atoms, is known for its stability and versatility in medicinal chemistry and materials science . This structure is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-18(2)13-5-3-4-12(10-13)15(21)19-8-6-14(11-19)20-9-7-16-17-20/h3-5,7,9-10,14H,6,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQDKCMRTRQPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The triazole and pyrrolidine rings are then coupled with aniline derivatives using techniques.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process typically includes:

    Batch Processing: For precise control over reaction conditions.

    Continuous Flow Synthesis: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline can undergo various chemical reactions:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline has diverse applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline involves interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.

    Pathways Involved: The compound may modulate biochemical pathways, leading to therapeutic effects or changes in cellular function.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the aniline substituents, triazole substitution patterns, and additional functional groups. Below is a detailed comparison with key examples from literature:

Structural Analogues with Triazole-Aniline Backbones
Compound Name Aniline Substituents Triazole Substituents Key Structural Features Properties/Applications
N,N-Dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline N,N-dimethyl 3-(1H-triazol-1-yl)pyrrolidine Pyrrolidine-carbonyl linker Potential bioactivity; enhanced rigidity
N,N-Diethyl-4-(4-propyl-1H-triazol-1-yl)aniline N,N-diethyl 4-propyl Linear alkyl chain on triazole Lower steric bulk; mp 134–135°C
N,N-Diethyl-4-(4-(p-tolyl)-1H-triazol-1-yl)aniline N,N-diethyl 4-(p-tolyl) Aromatic substituent on triazole Increased hydrophobicity; mp 98–100°C

Key Observations :

  • Triazole Modifications : The pyrrolidine-carbonyl linker in the target compound introduces conformational constraints absent in simpler triazole-aniline derivatives, which may enhance binding specificity in biological systems .
  • Thermal Stability : Melting points (mp) of analogs vary significantly with substituents. For instance, p-tolyl-substituted triazoles exhibit lower mp (98–100°C) due to disrupted crystal packing, whereas propyl-substituted derivatives show higher mp (134–135°C) .
Compounds with Alternative Heterocyclic Systems
Compound Name Core Structure Functional Groups Properties/Applications
N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline Pyrazole-pyridine Diethylaniline, pyridinyl Fluorescence properties; catalytic uses
2-Chloro-5-((4-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-1H-triazol-1-yl)methyl)-aniline Imidazopyridine Chloroaniline, triazole Constitutive androstane receptor agonists

Key Observations :

  • Ring Systems : Replacing pyrrolidine with pyrazole (e.g., ) or imidazopyridine (e.g., ) alters electronic properties. Pyrazole-containing compounds often exhibit fluorescence, while imidazopyridines are associated with biological activity (e.g., CAR agonism) .
  • Bioactivity : The target compound’s triazole-pyrrolidine scaffold may offer a balance between rigidity and flexibility, advantageous for drug design compared to bulkier systems like imidazopyridines.

Biological Activity

N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N6OC_{15}H_{20}N_{6}O, with a molecular weight of approximately 296.36 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, particularly in the field of pharmaceuticals.

The biological activity of triazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the triazole moiety in this compound suggests potential inhibition of specific kinases or other enzymes involved in disease pathways. For instance, triazoles can act as bioisosteres for amides, enhancing binding affinity and metabolic stability while potentially reducing toxicity .

Antimicrobial Activity

Research indicates that triazole-containing compounds exhibit notable antimicrobial properties. A study demonstrated that similar triazole derivatives showed effectiveness against various bacterial strains and fungi. The mechanism typically involves disruption of cellular processes or inhibition of key metabolic pathways .

Anticancer Activity

Triazoles have been implicated in anticancer activity through their ability to inhibit specific kinases involved in cancer cell proliferation. For example, compounds with a similar structure have been shown to inhibit CSNK2A2 (casein kinase 2 alpha), which is associated with tumor growth and survival . The introduction of the triazole ring has been linked to enhanced potency against cancer cell lines.

Other Biological Activities

In addition to antimicrobial and anticancer effects, triazole derivatives have been investigated for their anti-inflammatory and analgesic properties. These activities are often attributed to their ability to modulate signaling pathways involved in inflammation .

Research Findings

StudyFindings
Antimicrobial Study Demonstrated effectiveness against Gram-positive and Gram-negative bacteria; potential as a lead compound for new antibiotics .
Anticancer Evaluation Inhibitory effects on CSNK2A2 were observed, leading to reduced proliferation in cancer cell lines .
Anti-inflammatory Activity Exhibited significant reduction in inflammation markers in vitro .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments evaluated the efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly affected antimicrobial potency.
  • Case Study on Cancer Cell Lines : In vitro studies on breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways.

Q & A

Basic: What synthetic strategies are recommended for introducing the 1,2,3-triazole moiety into this compound?

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. This reaction offers regioselectivity for the 1,4-disubstituted triazole isomer under mild conditions. For example, terminal alkynes can react with azides in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in polar solvents like DMF or water at 25–60°C . Optimize reaction time and stoichiometry to minimize side products. Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Advanced: How can regioselectivity challenges in triazole formation be addressed during synthesis?

Regioselectivity in triazole synthesis may deviate under non-catalytic conditions (e.g., thermal cycloaddition). To ensure 1,4-regioselectivity, use Cu(I) catalysts and monitor reaction progress with LC-MS. For ambiguous cases, employ computational modeling (DFT calculations) to predict regiochemical outcomes based on transition-state energetics. Cross-validate with 2D NMR (¹H-¹H COSY, HSQC) to distinguish between 1,4- and 1,5-isomers .

Basic: What analytical methods are critical for structural confirmation of this compound?

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <2 ppm mass error.
  • Multinuclear NMR (¹H, ¹³C, DEPT-135): Assign protons and carbons, focusing on the triazole (δ 7.5–8.5 ppm for aromatic protons) and pyrrolidine (δ 2.5–3.5 ppm for N-CH₂ groups) .
  • X-ray Crystallography: Resolve absolute configuration using SHELXL for refinement. Prefer crystals grown via slow vapor diffusion (e.g., EtOAc/hexane). Address disorder in flexible groups (e.g., N,N-dimethylaniline) using PART and SIMU instructions in SHELXL .

Advanced: How should researchers resolve contradictions between NMR and X-ray data?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). For example, pyrrolidine ring puckering or triazole planarity can differ. Combine:

  • Variable-Temperature NMR: Identify conformational exchange (e.g., coalescence of signals).
  • DFT Geometry Optimization: Compare calculated and experimental structures.
  • Hirshfeld Surface Analysis: Assess intermolecular interactions in the crystal lattice that constrain conformation .

Basic: What pharmacophoric features of this compound warrant exploration in drug discovery?

  • Triazole-Pyrrolidine Core: Potential hydrogen-bond acceptor (N3 of triazole) and hydrophobic interactions.
  • N,N-Dimethylaniline: Enhances lipophilicity and π-stacking capability.
    Design assays to evaluate kinase inhibition, antimicrobial activity, or CNS penetration. Reference structurally similar compounds with reported bioactivity (e.g., pyrazoline derivatives in Acta Cryst. E ).

Advanced: How can computational methods guide SAR studies for this compound?

  • Molecular Docking: Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Focus on triazole interactions with catalytic residues.
  • MD Simulations: Assess stability of ligand-target complexes (50–100 ns trajectories).
  • QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on the aniline ring) using Hammett σ constants or ML-based descriptors .

Basic: What solvent systems are optimal for solubility and stability studies?

  • Polar Aprotic Solvents: DMSO or DMF for stock solutions (ensure <0.1% water to prevent hydrolysis).
  • Biological Buffers: PBS (pH 7.4) with 0.01% Tween-80 for in vitro assays. Monitor stability via UPLC-UV at 24/48-hour intervals .

Advanced: How can researchers address low yields in the final coupling step (pyrrolidine to aniline)?

Low yields may stem from steric hindrance or poor nucleophilicity. Mitigate via:

  • Coupling Reagents: Use HATU or EDC/HOBt in DCM at 0°C.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 80°C).
  • Protection/Deprotection: Temporarily protect the triazole with SEM groups if side reactions occur .

Basic: What safety precautions are essential when handling intermediates with azide groups?

  • Avoid Metal Contamination: Azides are shock-sensitive; use plastic spatulas.
  • Ventilation: Perform reactions in a fume hood.
  • Quenching: Decompose excess azides with aqueous NaNO₂/urea .

Advanced: How to validate the compound’s metabolic stability in preclinical studies?

  • Liver Microsome Assays: Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).
  • Plasma Stability: Assess degradation in plasma (37°C, 1–4 hours) .

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